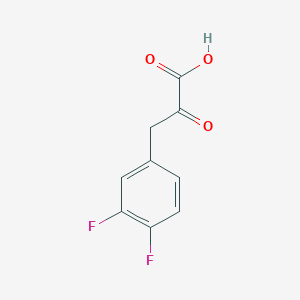

3-(3,4-Difluorophenyl)-2-oxopropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6F2O3 |

|---|---|

Molecular Weight |

200.14 g/mol |

IUPAC Name |

3-(3,4-difluorophenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C9H6F2O3/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |

InChI Key |

IVBQJZZQPLZJNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)C(=O)O)F)F |

Origin of Product |

United States |

Contextualization of α Keto Acids in Organic and Biochemical Research

α-Keto acids, also known as α-oxo acids, are a class of organic compounds characterized by the presence of a ketone functional group adjacent to a carboxylic acid. This structural arrangement imparts a unique reactivity that makes them central to a host of organic transformations and fundamental biochemical processes.

In organic synthesis, α-keto acids are recognized as versatile intermediates. They can participate in a wide array of reactions, including nucleophilic additions, decarboxylations, and various coupling reactions. Their ability to serve as precursors for amino acids, heterocyclic compounds, and other valuable chemical entities underscores their importance in the synthesis of complex organic molecules.

From a biochemical perspective, α-keto acids are key metabolites in numerous cellular pathways. They are centrally involved in the biosynthesis and degradation of amino acids through transamination reactions. Furthermore, α-keto acids such as pyruvate (B1213749) and α-ketoglutarate are integral to cellular respiration, playing a crucial role in the citric acid cycle for energy production. Their involvement in these fundamental life processes makes them a subject of intense study in biochemistry and metabolic research.

Significance of Fluorinated Aromatic Scaffolds in Synthetic Chemistry

The incorporation of fluorine atoms into aromatic rings is a widely employed strategy in modern synthetic and medicinal chemistry. The presence of fluorine can dramatically alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The 3,4-difluorophenyl group in 3-(3,4-Difluorophenyl)-2-oxopropanoic acid is a prime example of such a scaffold.

The strong electron-withdrawing nature of fluorine atoms can influence the reactivity of the aromatic ring and adjacent functional groups. This electronic effect can be harnessed to modulate the acidity of nearby protons or to direct the regioselectivity of further chemical modifications. In the context of drug design, the introduction of fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

The unique properties of fluorinated aromatic compounds have led to their inclusion in a significant number of approved pharmaceuticals across various therapeutic areas. Their ability to fine-tune molecular properties makes them an invaluable component of the modern synthetic chemist's toolkit.

Overview of Research Domains for 3 3,4 Difluorophenyl 2 Oxopropanoic Acid

While research specifically focused on 3-(3,4-Difluorophenyl)-2-oxopropanoic acid is not extensively documented in publicly available literature, its structural motifs suggest its utility in several key research domains. Based on the known reactivity of α-keto acids and the properties of fluorinated aromatic compounds, its primary applications are likely as a specialized building block in organic synthesis and as a potential scaffold in medicinal chemistry.

In synthetic chemistry, this compound serves as a valuable intermediate for the preparation of more complex molecules. For instance, derivatives of difluorophenyl-containing compounds are used in the synthesis of cyclopropane (B1198618) structures, which are important motifs in various biologically active molecules. The α-keto acid functionality allows for a range of chemical transformations to build molecular complexity.

In the realm of medicinal chemistry, the 3,4-difluorophenyl moiety is a feature of interest in the design of new therapeutic agents. The incorporation of this group can enhance the pharmacological profile of a lead compound. Research into derivatives of similar structures, such as 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, has shown promise in the development of novel anticancer agents. nih.gov Therefore, this compound represents a potential starting material for the synthesis of new drug candidates.

Below are interactive data tables summarizing key information about the compound and related chemical entities.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure |

| This compound | C₉H₆F₂O₃ | 200.14 | |

| 3-(2,4-Difluorophenyl)propionic acid | C₉H₈F₂O₂ | 186.16 | |

| 3-oxopropanoic acid | C₃H₄O₃ | 88.06 |

Table 2: Compound Identifiers

| Compound Name | CAS Number | PubChem CID |

| This compound | Not Available | Not Available |

| 3-(2,4-Difluoroanilino)-3-oxopropanoic acid | 154935-07-6 | 1480473 |

| 3-oxopropanoic acid | 926-61-4 | 101746 |

Structural Elucidation and Advanced Spectroscopic Characterization of 3 3,4 Difluorophenyl 2 Oxopropanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 19F NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 3-(3,4-Difluorophenyl)-2-oxopropanoic acid, ¹H NMR spectroscopy would be used to identify the hydrogen atoms. The protons on the difluorophenyl ring are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm), exhibiting complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The methylene (B1212753) (-CH₂) protons, situated between the aromatic ring and the keto group, would likely produce a singlet or a finely split multiplet in the δ 3.5-4.5 ppm range. The acidic proton of the carboxylic acid group is expected to be highly deshielded, appearing as a broad singlet far downfield, typically above δ 10 ppm, and its signal would disappear upon exchange with D₂O. libretexts.org

¹³C NMR spectroscopy provides information on the carbon skeleton. hw.ac.uk The spectrum for this molecule would show distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid (C1) would be found in the δ 160-180 ppm region, while the ketone carbonyl carbon (C2) would be even further downfield, potentially in the δ 180-200 ppm range. libretexts.org The methylene carbon (C3) would appear around δ 30-50 ppm. The carbons of the difluorophenyl ring would resonate in the aromatic region (δ 110-160 ppm), with the two carbons directly bonded to fluorine atoms showing large C-F coupling constants, a characteristic feature that aids in their assignment. thieme-connect.dedocbrown.info

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. The spectrum of this compound would show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. Their chemical shifts and coupling constants would confirm their relative positions (ortho, meta, para) with respect to each other and the alkyl substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | Highly deshielded due to acidity; signal disappears with D₂O shake. libretexts.org |

| Aromatic C-H | 7.1 - 7.5 | Multiplet (m) | Complex splitting due to H-H and H-F coupling. |

| -CH₂- | ~4.0 | Singlet (s) or Triplet (t) | Positioned between two electron-withdrawing groups (aromatic ring and keto group). May show small coupling to aromatic protons or fluorine. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (in ¹⁹F-coupled spectrum) | Notes |

|---|---|---|---|

| C=O (Ketone) | 190 - 205 | Singlet (s) or small multiplet | Typical range for an α-keto carbon. |

| C=O (Carboxylic Acid) | 165 - 180 | Singlet (s) or small multiplet | Typical range for a carboxylic acid carbon. docbrown.info |

| Aromatic C-F | 145 - 160 | Doublet (d) with large JCF | Large one-bond carbon-fluorine coupling constant is characteristic. |

| Aromatic C-C (ipso) | 130 - 140 | Multiplet (m) | Carbon attached to the propanoic acid chain. |

| Aromatic C-H | 115 - 130 | Doublet (d) or Doublet of Doublets (dd) | Splitting due to C-F coupling over two or three bonds. |

| -CH₂- | 35 - 50 | Singlet (s) or Triplet (t) | May show small C-F coupling. |

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy)

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The FT-IR spectrum of this compound would be dominated by several characteristic absorption bands. A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org Two distinct and strong C=O stretching bands would be visible: one for the carboxylic acid carbonyl, typically around 1700-1725 cm⁻¹, and another for the α-keto group at a slightly higher frequency, around 1725-1745 cm⁻¹. The C-F bonds of the difluorophenyl ring would give rise to strong absorptions in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range. nist.govnist.gov

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. While the O-H stretch is typically weak in Raman spectra, the C=O and aromatic C=C stretching vibrations would be strong and easily identifiable, aiding in the confirmation of these key functional groups.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O stretch (Ketone) | 1725 - 1745 | Strong |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium |

| C-F stretch (Aromatic) | 1100 - 1300 | Strong |

| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Medium |

Mass Spectrometry (High-Resolution Mass Spectrometry (HRMS) and LC-MS/MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. nist.gov For this compound (C₉H₆F₂O₃), the expected exact mass would be calculated and compared to the experimental value to confirm its elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would include the loss of the carboxyl group (-COOH, 45 Da) and the loss of carbon dioxide (-CO₂, 44 Da) from the molecular ion. Another likely fragmentation would be the cleavage of the bond between the methylene group and the keto group, leading to the formation of a difluorobenzyl cation. nist.govmassbank.eu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of a sample and for identifying any potential impurities or degradation products. By selecting the molecular ion of the target compound and fragmenting it, a unique fragmentation pattern is generated that can be used for highly selective and sensitive quantification.

Table 4: Predicted HRMS Data and Major Fragments for this compound

| Species | Predicted m/z | Identity |

|---|---|---|

| [M+H]⁺ | 201.0303 | Protonated Molecular Ion |

| [M-H]⁻ | 199.0156 | Deprotonated Molecular Ion |

| [M-COOH]⁺ | 155.0350 | Loss of Carboxyl Radical |

| [M-CO₂]⁺• | 156.0432 | Loss of Carbon Dioxide |

| [C₇H₅F₂]⁺ | 127.0354 | Difluorobenzyl Cation |

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule. For this compound, the UV-Vis spectrum would be characterized by absorptions due to the difluorophenyl chromophore. Aromatic systems typically exhibit π → π* transitions. Simple carboxylic acids without further conjugation absorb at wavelengths too low to be useful (around 210 nm). libretexts.org However, the presence of the difluorophenyl ring is expected to result in absorption maxima in the range of 250-280 nm. The exact position and intensity of these bands can be influenced by the solvent polarity. researchgate.netunair.ac.id

Table 5: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax (nm) | Chromophore |

|---|---|---|

| π → π | ~260 - 275 | 3,4-Difluorophenyl ring |

| n → π | ~300 - 340 | Carbonyl groups (weak absorption) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to generate a detailed electron density map of the molecule. jmcs.org.mx

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide unambiguous confirmation of its molecular structure. This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the solid-state packing arrangement of the molecules, including any intermolecular interactions such as hydrogen bonding. In carboxylic acids, it is common to observe the formation of hydrogen-bonded dimers in the solid state, and X-ray crystallography would confirm the presence and geometry of such interactions. researchgate.net This information is crucial for understanding the physical properties of the compound in its solid form.

Theoretical and Computational Investigations of 3 3,4 Difluorophenyl 2 Oxopropanoic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. biointerfaceresearch.comcmu.edu DFT is routinely employed to predict a wide range of molecular properties, including geometries, vibrational frequencies, and electronic characteristics, often showing excellent agreement with experimental data. researchgate.netmdpi.com For a molecule like 3-(3,4-Difluorophenyl)-2-oxopropanoic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide fundamental insights into its behavior. nih.govmaterialsciencejournal.org

Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO) Analysis

The electronic structure of a molecule governs its chemical reactivity. A key component of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron-donating capability.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron-accepting capability.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive. mdpi.com

These parameters are used to calculate global reactivity descriptors that quantify the chemical behavior of the molecule. In a hypothetical DFT study of this compound, the HOMO would likely be localized on the difluorophenyl ring, while the LUMO might be distributed across the oxopropanoic acid moiety. The calculated HOMO-LUMO gap would provide a quantitative measure of its stability. researchgate.netajchem-a.com

Table 1: Illustrative Global Reactivity Descriptors Derived from HOMO-LUMO Energies This table presents hypothetical data for this compound based on typical values for similar aromatic compounds.

| Parameter | Formula | Hypothetical Value | Chemical Implication |

| HOMO Energy (EHOMO) | - | -6.5 eV | Electron-donating ability |

| LUMO Energy (ELUMO) | - | -1.8 eV | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV | Kinetic stability and reactivity |

| Ionization Potential (I) | -EHOMO | 6.5 eV | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.8 eV | Energy released when gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | 4.15 eV | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | 0.21 eV⁻¹ | Reciprocal of hardness |

| Electrophilicity Index (ω) | χ² / (2η) | 3.67 eV | Propensity to accept electrons |

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

DFT calculations are highly effective in predicting spectroscopic data, which can aid in the structural confirmation and analysis of a compound. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical shifts are often compared with experimental data to confirm assignments. For this compound, calculations would predict the specific chemical shifts for the aromatic protons and carbons, as well as those in the propanoic acid chain, with the fluorine substitutions significantly influencing the values of adjacent nuclei.

IR Spectroscopy: Theoretical calculations of vibrational frequencies can predict the Infrared (IR) spectrum. mdpi.com By analyzing the vibrational modes, specific peaks in the experimental spectrum can be assigned to functional groups, such as C=O stretching in the carboxylic acid and ketone, O-H stretching, and C-F stretching vibrations. A comparison between the calculated and experimental spectra can confirm the molecular structure. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Visible absorption spectra. materialsciencejournal.org The calculations provide the maximum absorption wavelength (λmax) and the oscillator strength of the electronic transitions, typically corresponding to π→π* or n→π* transitions within the aromatic ring and carbonyl groups. researchgate.net

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies for an Analogous Compound This table illustrates how DFT-calculated frequencies for a similar molecule are typically presented and compared with experimental IR data.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| ν(O-H) | Carboxylic Acid | 3550 | 3565 |

| ν(C=O) | Carboxylic Acid | 1755 | 1760 |

| ν(C=O) | Ketone | 1720 | 1725 |

| ν(C-F) | Aryl-Fluoride | 1250 | 1258 |

| ν(C-C) | Aromatic Ring | 1605 | 1610 |

Conformational Analysis and Potential Energy Landscapes

Molecules with rotatable single bonds, like this compound, can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states (saddle points) that connect them. mdpi.comnih.gov This analysis is crucial for understanding a molecule's physical properties and biological activity.

A potential energy landscape (PEL) or potential energy surface (PES) is generated by systematically rotating specific dihedral angles and calculating the corresponding energy at each point. youtube.com This map reveals the lowest-energy (most stable) conformation and the energy barriers to rotation. For the target molecule, key rotations would be around the C-C bonds of the propanoic acid chain. The results would show how interactions between the difluorophenyl ring and the oxo- and carboxyl groups influence conformational preference. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While DFT studies often model molecules in a vacuum, most chemical processes occur in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. easychair.org By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can provide insights into:

Solvent Effects: How solvent molecules interact with the solute and influence its conformation and stability. nih.govnrel.gov For this compound, MD simulations could reveal the structure of the hydration shell around the polar carboxylic acid group and the hydrophobic difluorophenyl ring.

Dynamic Behavior: How the molecule moves, flexes, and changes its conformation over time in a realistic environment. This provides a dynamic view that complements the static picture from DFT calculations. researchgate.net

Reactivity and Reaction Mechanism Studies through Computational Methods

Computational methods, primarily DFT, are invaluable for elucidating chemical reaction mechanisms. nih.gov By modeling the interaction of this compound with a reactant, chemists can map the entire reaction pathway. rsc.org This involves:

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which determines the activation energy of the reaction.

Calculating Reaction Energetics: Determining the relative energies of reactants, intermediates, transition states, and products to understand the reaction's thermodynamic and kinetic feasibility.

Investigating Reaction Pathways: Comparing different possible mechanisms to determine the most likely route for a given transformation. researchgate.net

For example, a computational study could investigate the mechanism of decarboxylation or its reaction with a nucleophile, providing atomic-level detail that is often difficult to obtain experimentally. rsc.org

Biochemical Interactions and Enzymatic Applications of 3 3,4 Difluorophenyl 2 Oxopropanoic Acid in Research

Role as an α-Keto Acid Substrate in Enzymatic Assays

No published studies were identified that utilize 3-(3,4-Difluorophenyl)-2-oxopropanoic acid as an α-keto acid substrate in enzymatic assays. While α-keto acids are crucial substrates for a wide range of enzymes, including dehydrogenases and transaminases, the specific interaction of this difluorinated phenyl derivative with any particular enzyme has not been documented.

Investigation of Enzyme-Substrate Specificity in Model Systems

There is no available research on the enzyme-substrate specificity of this compound. Investigations into how the difluoro-substitution on the phenyl ring affects its recognition and binding by enzyme active sites have not been reported.

Mechanistic Studies of Enzymatic Transformations (e.g., potential transamination or decarboxylation analogs)

Mechanistic studies involving the enzymatic transformation of this compound, such as transamination to form a novel amino acid or decarboxylation, are absent from the current scientific literature.

Application in Metabolomics and Biochemical Pathway Probing as a Research Tool or Standard

No literature was found describing the use of this compound as a research tool or standard in the field of metabolomics. Its potential application for probing biochemical pathways or serving as an internal standard in metabolic analyses has not been explored or reported.

Interactions with Biochemical Systems as a Ligand or Analog (in vitro studies of molecular binding phenomena)

There are no in vitro studies available that characterize the molecular binding phenomena of this compound. Research into its potential role as a ligand for receptors, enzymes, or other biological macromolecules has not been published. While studies on other propanoic acid derivatives exist, this specific compound remains uncharacterized in this context.

3 3,4 Difluorophenyl 2 Oxopropanoic Acid As a Key Building Block in Advanced Organic Synthesis

Precursor for Fluorinated α-Amino Acid Analogs

One of the most significant applications of 3-(3,4-Difluorophenyl)-2-oxopropanoic acid is its role as a direct precursor to fluorinated α-amino acid analogs, particularly 3-(3,4-difluorophenyl)alanine. α-Amino acids containing fluorine are of great interest as they can act as enzyme inhibitors or be incorporated into peptides to modulate their conformational properties and biological activity. beilstein-journals.orgnih.gov

The primary method for converting an α-keto acid to its corresponding α-amino acid is through reductive amination. wikipedia.org This one-pot reaction typically involves the condensation of the keto acid with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired amine. masterorganicchemistry.com The process is highly efficient and can be performed using a variety of reducing agents, each with its own advantages in terms of reactivity and selectivity. harvard.edu

Image of the chemical reaction showing this compound reacting with an ammonia source and a reducing agent to form 3-(3,4-difluorophenyl)alanine.

The choice of reducing agent is critical for the success of the reaction, with several common hydride reagents being employed.

Interactive Data Table: Common Reducing Agents for Reductive Amination

| Reducing Agent | Chemical Formula | Key Features |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Effective at neutral or slightly acidic pH; selectively reduces imines in the presence of carbonyls. harvard.edu |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN; highly selective for imines and works well in various solvents. masterorganicchemistry.comharvard.edu |

The resulting 3-(3,4-difluorophenyl)alanine is a valuable building block for creating peptides with modified properties or for use as a starting material in further synthetic endeavors.

Scaffold for the Synthesis of Complex Heterocyclic Systems

Heterocyclic structures are ubiquitous in pharmaceuticals and natural products. This compound serves as a valuable scaffold for constructing complex heterocyclic systems, most notably tetrahydroisoquinolines. organic-chemistry.org The synthesis is not direct but involves a logical two-step sequence, leveraging the chemistry described in the previous section.

Synthetic Strategy:

Reductive Amination: The initial step is the conversion of the α-keto acid into the corresponding α-amino acid, 3-(3,4-difluorophenyl)alanine, as detailed in section 7.1.

Pictet-Spengler Reaction: The resulting amino acid is then subjected to the Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. wikipedia.orgnih.gov

The electron-withdrawing nature of the two fluorine atoms on the phenyl ring deactivates it towards electrophilic aromatic substitution. Consequently, the cyclization step of the Pictet-Spengler reaction typically requires harsher conditions (e.g., stronger acids and higher temperatures) compared to reactions with electron-rich aromatic rings. wikipedia.org

Interactive Data Table: Two-Step Synthesis of a Difluorinated Tetrahydroisoquinoline

| Step | Reaction Name | Reactants | Product |

|---|---|---|---|

| 1 | Reductive Amination | This compound, NH₃, Reducing Agent | 3-(3,4-difluorophenyl)alanine |

This strategy provides access to a range of substituted tetrahydroisoquinolines that are important cores in many biologically active compounds. nih.govnih.gov

Utility in the Construction of Natural Product Cores (Synthetic Strategies)

While natural products are a significant source of inspiration for drug discovery, difluorinated aromatic structures are not typically found in nature. Therefore, this compound is not commonly used in the total synthesis of natural products themselves. Instead, its primary utility lies in the synthesis of fluorinated analogs of natural products.

The strategic approach involves the concept of bioisosteric replacement, where a hydrogen atom or a functional group in a biologically active molecule is replaced by a fluorine atom or a fluorine-containing group. This substitution can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties. beilstein-journals.org

Synthetic Strategy for Natural Product Analogs:

Analog Precursor Synthesis: The compound is first converted into a fluorinated analog of a natural amino acid, such as 3-(3,4-difluorophenyl)alanine.

Incorporation into Synthesis: This fluorinated analog is then used as a building block in a synthetic route that otherwise mirrors the total synthesis of a known natural product.

For example, if a natural product contains a phenylalanine residue, using 3-(3,4-difluorophenyl)alanine in its place would yield a novel, difluorinated version of that natural product. This strategy allows medicinal chemists to systematically probe the structure-activity relationship and potentially develop new therapeutic agents with improved properties.

Development of Novel Synthetic Methodologies Utilizing the Compound

Currently, there is limited specific reporting in the scientific literature on the development of entirely new synthetic methodologies where this compound is the central component for validating the new reaction. Its role has predominantly been as a substrate or building block within the framework of established and powerful synthetic reactions, such as those discussed previously.

However, the unique electronic properties of the 3,4-difluorophenyl group make this compound and its derivatives interesting candidates for exploring the scope and limitations of new synthetic transformations. For instance, methodologies involving C-H activation, novel asymmetric reductions, or cross-coupling reactions could be tested on this system. The presence of the fluorine atoms provides a unique electronic environment and serves as a sensitive probe for 19F NMR spectroscopy, which can be a powerful tool for mechanistic studies. The development of novel, highly efficient methods for its conversion into chiral amino acids or complex heterocycles remains an area of interest for synthetic chemists.

Future Research Perspectives and Emerging Avenues for 3 3,4 Difluorophenyl 2 Oxopropanoic Acid

Integration with Advanced Catalytic Systems for Enhanced Transformations

The structure of 3-(3,4-Difluorophenyl)-2-oxopropanoic acid offers multiple sites for catalytic modification, promising the development of novel synthetic pathways. Future research could focus on leveraging advanced catalytic systems to selectively transform this molecule. A particularly promising area is the use of transition metal catalysis, such as copper or palladium, to create valuable carbon-carbon and carbon-heteroatom bonds.

Copper-catalysed reactions, for instance, have been shown to be effective in difluorocarbene transfer, offering a powerful method for constructing complex fluorinated molecules. researchgate.net Applying such a strategy to this compound could open new avenues for creating CF₂-containing structures from a readily available feedstock. researchgate.net These catalytic systems are often compatible with a wide range of functional groups, including esters, thioethers, and even aryl halides, which are useful for subsequent cross-coupling reactions. researchgate.net

The table below outlines potential catalytic transformations that could be explored for this compound, based on established methodologies for similar fluorinated structures.

| Catalyst System | Potential Transformation | Rationale |

| Copper-based Catalysts | Difluoroalkylation / Propargylation | Enables the introduction of additional fluorinated groups, enhancing the molecule's potential biological activity. researchgate.net |

| Palladium-based Catalysts | Cross-coupling Reactions (e.g., Suzuki, Heck) | The difluorophenyl ring can be further functionalized, allowing for the synthesis of complex aryl structures. researchgate.net |

| Nickel-based Catalysts | Negishi Cross-coupling | Effective for coupling with unactivated alkylzinc reagents, allowing for the attachment of aliphatic chains. researchgate.net |

| Asymmetric Hydrogenation Catalysts | Chiral Alcohol Synthesis | Stereoselective reduction of the keto group to produce enantiomerically pure hydroxy acids, which are valuable chiral building blocks. |

Exploration of Novel Biochemical Transformation Pathways

Biocatalysis, using isolated enzymes or whole-cell systems, offers a green and highly selective alternative to traditional chemical synthesis. A significant future avenue for this compound is the exploration of its transformation using microbial or enzymatic pathways. Research in this area would involve screening various microorganisms to identify strains capable of metabolizing the compound.

Genome and proteome analysis of promising strains could then reveal the specific enzymes and metabolic pathways responsible for its transformation. nih.govmdpi.com For instance, microorganisms possess a vast arsenal (B13267) of oxidoreductases that could selectively reduce the keto group to a hydroxyl group, potentially with high stereoselectivity. Other enzymatic systems might be capable of hydroxylating the aromatic ring or even cleaving it.

Key research steps in this area would include:

Screening: Identifying microbial strains (bacteria, yeast, fungi) that can utilize or transform this compound.

Metabolite Identification: Characterizing the structure of any new compounds formed through biochemical conversion.

Genomic and Enzymatic Analysis: Using tools like Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis to identify the enzymes and genetic pathways involved in the transformation. nih.govmdpi.com

Enzyme Isolation and Application: Isolating the specific enzymes for use in in-vitro biocatalytic synthesis, allowing for greater control and higher product yields.

This approach could lead to the sustainable production of novel, high-value derivatives that are difficult to access through conventional chemistry.

Expansion of Synthetic Applications in Academic Research

The unique chemical architecture of this compound makes it a versatile building block for academic research in organic synthesis. Its α-keto acid functionality is a gateway to a wide array of chemical reactions, enabling the construction of diverse molecular scaffolds, particularly heterocyclic systems that are prevalent in medicinal chemistry.

For example, the α-keto acid can react with various dinucleophiles to form heterocycles. Reaction with hydrazine (B178648) derivatives could yield pyridazinones, while condensation with amidines or guanidines could produce substituted imidazoles or pyrimidines. mdpi.com Such derivatives have shown promise as antimicrobial and anticancer agents. nih.govnih.govmdpi.com The development of novel 1,3,4-oxadiazole (B1194373) derivatives, for instance, has been a fruitful area in the search for new antimicrobial agents. mdpi.com

The difluorophenyl group also plays a crucial role, as fluorine substitution is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. The synthetic utility could be expanded through reactions such as:

Friedel-Crafts Reactions: Using the activated aromatic ring to react with electrophiles, further substituting the phenyl group. mdpi.comresearchgate.net

Multicomponent Reactions: Employing the keto acid as a component in one-pot syntheses to rapidly build molecular complexity.

Synthesis of Biologically Active Scaffolds: Using the compound as a precursor for novel N-substituted azetidin-2-ones or other strained ring systems that can serve as antibiotic enhancers or antiviral agents. nih.gov

Advanced Theoretical Insights into Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding and predicting chemical behavior. Advanced theoretical studies, particularly those using Density Functional Theory (DFT), can offer profound insights into the reactivity and selectivity of this compound, guiding future experimental work.

DFT calculations can be used to:

Model Reaction Mechanisms: Elucidate the step-by-step pathways of potential reactions, such as cycloadditions or catalytic cycles. This can help determine whether a reaction is likely to proceed and what the rate-limiting step might be. chemrxiv.org

Analyze Frontier Molecular Orbitals (FMOs): Predict the most likely sites for nucleophilic or electrophilic attack, explaining the regioselectivity of reactions.

Calculate Transition State Energies: Determine the activation barriers for different reaction pathways, allowing for the prediction of kinetic products and the optimization of reaction conditions. chemrxiv.org

Simulate Spectra: Correlate theoretical calculations with experimental data (e.g., NMR, IR, UV-Vis) to confirm the structure of reaction intermediates and products. researchgate.net

A theoretical investigation into the cycloaddition reactions of this compound, for example, could clarify whether a [3+2] or a [4+3] cycloaddition pathway is more favorable, a distinction that is crucial for predicting the final product structure. chemrxiv.org Similarly, DFT studies on its interaction with a catalyst's active site could explain the origins of stereoselectivity in asymmetric transformations.

The table below summarizes the types of theoretical insights that could be pursued.

| Theoretical Method | Research Question | Potential Impact |

| Density Functional Theory (DFT) | What is the preferred mechanism for its cycloaddition reactions? | Guides synthetic strategy to favor the desired product isomer. chemrxiv.org |

| Time-Dependent DFT (TD-DFT) | What are the electronic excitation properties of its derivatives? | Aids in the design of novel fluorophores or photosensitizers. researchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | What is the nature of the intramolecular interactions? | Explains the conformational preferences and stability of the molecule. |

| Molecular Dynamics (MD) Simulations | How does it interact with an enzyme's active site? | Facilitates the rational design of enzyme inhibitors or informs directed evolution of biocatalysts. |

By combining these advanced theoretical approaches with practical synthetic exploration, the full potential of this compound as a valuable chemical entity can be realized.

Q & A

Q. What are the primary synthetic routes for 3-(3,4-difluorophenyl)-2-oxopropanoic acid, and how do their yields compare?

Two main methods are documented:

- Route 1 : Reaction of β-propiolactone with 3,4-difluorophenol, yielding ~49% .

- Route 2 : Condensation of 3,4-difluorophenol with acrylonitrile, achieving ~72% yield . Optimization strategies include adjusting reaction time, temperature, and catalyst loading. For example, Route 2’s higher yield may result from improved electrophilic substitution efficiency under nitrile-driven conditions. Confirm product purity via HPLC or GC-MS to assess side-product formation.

Q. How can structural characterization of this compound be reliably performed?

Use a combination of:

- NMR spectroscopy : H and F NMR to confirm aromatic substitution patterns and keto-group presence.

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ for ).

- FT-IR : Identify carbonyl stretching (~1700–1750 cm) and C-F vibrations (1000–1300 cm) .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.

- LC-MS/MS for enhanced sensitivity in biological matrices.

- Calibrate with synthesized standards and validate recovery rates (>90%) in spiked samples .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in nucleophilic reactions?

The 3,4-difluorophenyl group is strongly electron-withdrawing, activating the α-keto carbonyl toward nucleophilic attack (e.g., amidation or esterification). Computational studies (DFT) can map frontier molecular orbitals to predict reactive sites. Compare reaction rates with non-fluorinated analogs to quantify electronic effects .

Q. What experimental approaches can resolve contradictions in reported synthetic yields?

- Kinetic studies : Monitor reaction progress via in situ FT-IR or Raman spectroscopy to identify rate-limiting steps.

- Byproduct analysis : Use GC-MS or preparative TLC to isolate and characterize impurities (e.g., unreacted phenol or oligomers).

- Solvent screening : Polar aprotic solvents (DMF, DMSO) may enhance solubility of intermediates, as seen in related difluorophenyl syntheses .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- pH stability : Conduct accelerated degradation studies (e.g., 25°C, pH 1–13) with HPLC monitoring. The α-keto group may hydrolyze under alkaline conditions, forming 3-(3,4-difluorophenyl)propanoic acid.

- Thermal stability : TGA/DSC analysis can identify decomposition thresholds (>150°C predicted). Store at –20°C in anhydrous conditions to prevent keto-enol tautomerism .

Q. Can enzymatic or catalytic systems enhance stereoselective modifications of this compound?

- Enzymatic resolution : Lipases or esterases (e.g., Candida antarctica Lipase B) may selectively esterify the carboxylic acid group.

- Asymmetric catalysis : Chiral ligands (e.g., BINAP) with transition metals (Ru, Pd) could enable enantioselective hydrogenation of the keto group. Reference BacB-catalyzed isomerization in similar α-keto acids for mechanistic insights .

Q. What computational tools predict the compound’s bioavailability and metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.